molecular formula C22H24N4O10 B11478649 ethyl 5-({6-[(Z)-(2-{[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbonyl}hydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

ethyl 5-({6-[(Z)-(2-{[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbonyl}hydrazinylidene)methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate

Cat. No.: B11478649
M. Wt: 504.4 g/mol
InChI Key: VIOZRXFPDJJAPJ-NYAPKIOYSA-N
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Description

ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including oxazole, benzodioxole, and formamido groups

Preparation Methods

The synthesis of ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE typically involves multi-step organic synthesis. The synthetic route may include the following steps:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxole moiety: This step may involve the use of methoxy-substituted phenols and appropriate coupling reactions.

    Formamido group addition: This can be introduced through formylation reactions.

    Final esterification: The carboxylate group is introduced through esterification reactions using ethyl alcohol and suitable catalysts.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The oxazole and benzodioxole moieties may interact with enzymes or receptors, modulating their activity. The formamido group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds to ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE include other oxazole and benzodioxole derivatives. These compounds share similar structural features but may differ in their functional groups and overall reactivity. The uniqueness of ETHYL 5-({6-[(Z)-({[5-(HYDROXYMETHYL)-1,2-OXAZOL-3-YL]FORMAMIDO}IMINO)METHYL]-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL}METHYL)-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C22H24N4O10

Molecular Weight

504.4 g/mol

IUPAC Name

ethyl 5-[[6-[(Z)-[[5-(hydroxymethyl)-1,2-oxazole-3-carbonyl]hydrazinylidene]methyl]-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C22H24N4O10/c1-4-32-22(29)16-6-11(35-26-16)5-13-14(8-23-24-21(28)15-7-12(9-27)36-25-15)18(31-3)20-19(17(13)30-2)33-10-34-20/h7-8,11,27H,4-6,9-10H2,1-3H3,(H,24,28)/b23-8-

InChI Key

VIOZRXFPDJJAPJ-NYAPKIOYSA-N

Isomeric SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)/C=N\NC(=O)C4=NOC(=C4)CO

Canonical SMILES

CCOC(=O)C1=NOC(C1)CC2=C(C(=C3C(=C2OC)OCO3)OC)C=NNC(=O)C4=NOC(=C4)CO

Origin of Product

United States

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